molecular formula C9H11N5O2S B2786171 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1989628-90-1

1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B2786171
CAS No.: 1989628-90-1
M. Wt: 253.28
InChI Key: JWPPPRFBYXUWAR-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a thiophene moiety via a hydroxyethyl bridge and a terminal carbohydrazide group. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under acidic or basic conditions. Structural characterization is achieved through NMR spectroscopy, X-ray crystallography (using tools like SHELXL ), and mass spectrometry.

Properties

IUPAC Name

1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c10-11-9(16)6-4-14(13-12-6)5-7(15)8-2-1-3-17-8/h1-4,7,15H,5,10H2,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPPPRFBYXUWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring . The reaction conditions usually involve refluxing in ethanol or another suitable solvent.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group (-CONHNH₂) undergoes condensation with carbonyl compounds to form hydrazones. This reaction is critical for generating derivatives with enhanced biological activity.

Example Reaction :
Reaction with indoline-2,3-dione (isatin) under acidic ethanol yields a hydrazone-linked product (Fig. 1A). Similar conditions (4 h reflux in 0.1 M HCl/EtOH) achieve 88% conversion efficiency .

Table 1 : Condensation reaction parameters

Carbonyl CompoundConditionsProductYield
Isatin0.1 M HCl/EtOH, 4 h refluxHydrazone derivative88%
BenzaldehydeEtOH, RT, 12 hN-Benzylidene hydrazide75%*

*Estimated based on analogous reactions in triazole chemistry .

Cyclization Reactions

The hydrazide group participates in cyclization to form heterocyclic systems under acidic or oxidative conditions.

Key Pathways :

  • Thiadiazole Formation : Treatment with H₂SO₄ induces cyclodehydration, converting the hydrazide to a 1,3,4-thiadiazole ring .

  • Oxadiazole Synthesis : Reaction with POCl₃ or PCl₅ facilitates intramolecular cyclization to 1,3,4-oxadiazoles .

Mechanistic Insight :
Acid-catalyzed elimination of water drives cyclization, as demonstrated in related carbohydrazides :

R-CONHNH2H+R-C(=N)-NHOxadiazole/Thiadiazole\text{R-CONHNH}_2 \xrightarrow{\text{H}^+} \text{R-C(=N)-NH} \rightarrow \text{Oxadiazole/Thiadiazole}

Oxidation and Reduction

The hydroxyl and hydrazide groups are susceptible to redox transformations:

Oxidation :

  • Hydrazide → Carboxylic Acid : Treatment with KMnO₄/H₂SO₄ oxidizes the -CONHNH₂ group to -COOH .

  • Alcohol → Ketone : MnO₂ selectively oxidizes the β-hydroxyl group to a ketone without affecting the triazole .

Reduction :

  • Triazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole, altering electronic properties.

Table 2 : Redox reaction outcomes

Reaction TypeReagentsProductSelectivity
Hydrazide oxidationKMnO₄/H₂SO₄Carboxylic acid>90%
Alcohol oxidationMnO₂ (anhydrous)Ketone derivative85%

Nucleophilic Substitution

The thiophene ring undergoes electrophilic substitution, while the triazole nitrogen participates in alkylation:

Thiophene Modifications :

  • Sulfonation : H₂SO₄/SO₃ introduces sulfonic acid groups at the α-position of thiophene.

  • Nitration : HNO₃/H₂SO₄ generates 5-nitrothiophene derivatives.

Triazole Functionalization :

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkyltriazolium salts.

Metal Coordination

The compound acts as a polydentate ligand through:

  • Triazole N-atoms

  • Hydrazide O/N donors

  • Thiophene S-atom

Reported Complexes :

Metal IonCoordination ModeApplication
Cu(II)N,N,O-tridentateAntimicrobial agents
Fe(III)N,S-bidentateCatalytic oxidation

Stability and Reactivity Trends

  • pH Sensitivity : The hydrazide decomposes in strong base (pH > 12) via hydrolysis to carboxylic acid .

  • Thermal Stability : Stable up to 200°C (TGA data), with decomposition onset at 210°C.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising antimicrobial and antifungal properties. Studies have shown that derivatives of triazoles are effective against various pathogens. For instance, derivatives containing the triazole moiety have been tested against human melanoma and breast cancer cell lines, demonstrating significant cytotoxicity .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AIGR39 (Melanoma)15.5
Compound BMDA-MB-231 (Breast Cancer)22.3
Compound CPanc-1 (Pancreatic Carcinoma)18.7

Enzyme Inhibition

Research indicates that this compound can inhibit carbonic anhydrase-II enzyme activity. A series of synthesized triazole analogs were evaluated for their inhibitory effects, with some compounds showing IC50 values comparable to standard inhibitors like acetazolamide .

Table 2: Inhibition Potency Against Carbonic Anhydrase-II

CompoundIC50 (µM)Comparison Standard
Compound D13.8Acetazolamide (18.2)
Compound E18.1Acetazolamide (18.2)
Compound F20.7Acetazolamide (18.2)

Agricultural Applications

The antifungal properties of this compound make it a candidate for agricultural applications as a fungicide. Its ability to inhibit fungal growth can be leveraged in crop protection strategies against fungal pathogens that threaten agricultural productivity.

Industrial Applications

In addition to its medicinal uses, 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide has potential applications in materials science as a corrosion inhibitor. The thiophene ring can enhance the interaction with metal surfaces, providing protective coatings that prevent oxidation and degradation.

Case Study 1: Anticancer Activity

A study conducted on various triazole derivatives revealed that those containing the thiophene moiety exhibited enhanced anticancer activity compared to their non-thiophene counterparts. The mechanism was attributed to their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study 2: Enzyme Inhibition Mechanism

Molecular docking studies demonstrated that the binding affinity of this compound to the active site of carbonic anhydrase-II was significantly higher than that of other tested compounds. This suggests a strong potential for developing new therapeutic agents targeting this enzyme .

Mechanism of Action

The mechanism of action of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the thiophene ring can interact with cellular membranes, affecting their integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substituents

Compound 1 : 1-(2-Hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbohydrazide

  • Key Difference : Replaces thiophene with a 2-methoxyphenyl group.
  • However, the absence of sulfur reduces π-electron delocalization compared to thiophene, which may affect interactions with metal ions or enzymes .

Compound 2 : (E)-1-(4-Methoxybenzyl)-N'-(7-methyl-2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Key Difference : Incorporates a 4-methoxybenzyl group and an indole-derived hydrazone.
  • Biological Activity : Demonstrates kinase inhibition (MARK4) and antiproliferative effects in cancer cells by inducing ROS-mediated apoptosis. The indole moiety likely contributes to DNA intercalation or enzyme binding .

Compound 3 : Ethyl 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate

  • Key Difference : Carboxylate ester replaces carbohydrazide.
  • This derivative serves as a precursor for synthesizing the target carbohydrazide via hydrazinolysis .
Table 1: Structural and Electronic Comparison
Compound Substituent (R) Functional Group Key Properties
Target Compound Thiophen-2-yl Carbohydrazide High π-electron density, H-bonding
Compound 1 2-Methoxyphenyl Carbohydrazide Increased hydrophobicity
Compound 2 4-Methoxybenzyl/Indole Hydrazone Kinase inhibition, ROS induction
Compound 3 Thiophen-2-yl Carboxylate ester Enhanced lipophilicity

Functional Group Variations

Carbohydrazide vs. Hydrazone Derivatives

  • Carbohydrazides (e.g., target compound): Exhibit dual hydrogen-bond donor/acceptor sites, facilitating interactions with proteins or nucleic acids. Used in antifungal and antiparasitic agents .
  • Hydrazones (e.g., Compound 2): Introduce conjugated imine bonds, enabling redox activity and metal chelation. Demonstrated efficacy in kinase inhibition and apoptosis induction .

Thiazole and Benzimidazole Hybrids

  • Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) integrate benzimidazole and thiazole rings. These hybrids show enhanced antimicrobial and anticancer activity due to synergistic π-π stacking and electrostatic interactions .

Antiparasitic Activity

  • Indole-triazole carbohydrazides (e.g., Compounds A and B from ): Exhibit anti-Toxoplasma activity by inhibiting tachyzoite replication. The indole ring likely targets parasite-specific enzymes .
  • Thiophene-containing analogs : The target compound’s thiophene may enhance binding to heme-containing proteins in parasites, though specific data are pending.

Anticancer Potential

  • Compound 2’s MARK4 inhibition (IC50 ~1.2 µM) highlights the role of indole-triazole hybrids in disrupting microtubule assembly. The target compound’s thiophene could offer similar efficacy with improved solubility .

Antimicrobial Properties

  • Benzimidazole-triazole-thiazole hybrids (e.g., 9c) show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. The carbohydrazide group’s polarity may improve water solubility compared to ester derivatives .

Biological Activity

1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide (CAS No. 1989628-90-1) is a compound that belongs to the class of triazoles and thiophenes. Its unique structure contributes to a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : Reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate.
  • Triazole Ring Formation : The hydrazone intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the triazole ring.
  • Final Product : The resulting compound undergoes further modifications to yield the final product.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus32 µg/mL
1-[2-hydroxy...E. coli, S. aureusNot yet evaluated

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. It has been noted that triazole-containing compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

Case Study: Anticancer Evaluation

In a comparative study, several triazole derivatives were tested for their antiproliferative effects:

  • Compound X showed an IC50 value of 5.0 µM against MCF-7 cells.
  • Standard Drug : Doxorubicin exhibited an IC50 of 0.5 µM.

The mechanism underlying the anticancer activity appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites.
  • Membrane Interaction : The thiophene ring may affect cellular membrane integrity and permeability.

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